Succinamopine - 88194-24-5

Succinamopine

Catalog Number: EVT-1572852
CAS Number: 88194-24-5
Molecular Formula: C9H14N2O7
Molecular Weight: 262.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Succinamopine is a natural product found in Nicotiana tabacum with data available.
Overview

Succinamopine is a novel opine identified in the context of plant-pathogen interactions, specifically associated with the bacterium Agrobacterium tumefaciens. It is a conjugate formed from α-ketoglutaric acid and asparagine, structurally related to nopaline, which is derived from arginine. Succinamopine plays a crucial role in the tumor formation process in plants by facilitating the transfer of genetic material from Agrobacterium to host plants through its tumor-inducing plasmid, known as T-DNA .

Source

Succinamopine is synthesized by certain strains of Agrobacterium tumefaciens, particularly those that harbor specific Ti-plasmids such as pTiEU6. This compound is produced during the interaction between the bacterium and plant tissues, leading to crown gall disease characterized by tumor formation .

Classification

Succinamopine belongs to a class of compounds known as opines, which are low-molecular-weight derivatives of amino acids and α-keto acids. These compounds serve as carbon and nitrogen sources for Agrobacterium and are classified based on their biosynthetic origins and structural characteristics. Succinamopine can be categorized alongside other opines such as nopaline and leucinopine, which are distinguished by their respective amino acid components .

Synthesis Analysis

Methods

The synthesis of succinamopine occurs through a series of enzymatic reactions catalyzed by plasmid-borne genes in Agrobacterium. The primary pathway involves the condensation of α-ketoglutaric acid with asparagine, facilitated by specific enzymes encoded on the Ti-plasmid.

Technical Details

The technical process for synthesizing succinamopine includes:

  1. Isolation of Bacterial Strains: Culturing Agrobacterium tumefaciens strains that produce succinamopine.
  2. Genomic Analysis: Utilizing techniques such as PCR and sequencing to identify genes responsible for opine biosynthesis.
  3. Growth Conditions: Culturing bacteria in liquid media supplemented with appropriate nutrients at controlled temperatures (e.g., 29 °C) to promote opine production .
Molecular Structure Analysis

Structure

The molecular structure of succinamopine can be described as a conjugate formed from α-ketoglutaric acid and asparagine. Its structural formula is represented as follows:

  • Chemical Formula: C₇H₁₄N₂O₄
  • Molecular Weight: Approximately 174.19 g/mol

Data

The structural analysis reveals that succinamopine features a backbone derived from α-ketoglutaric acid with an amide linkage to the amino acid asparagine. This configuration allows it to participate in various biochemical pathways within plant tissues .

Chemical Reactions Analysis

Reactions

Succinamopine participates in several biochemical reactions, primarily involving its degradation or conversion by Agrobacterium strains. Key reactions include:

  • Degradation Pathways: Specific enzymes enable Agrobacterium to catabolize succinamopine for energy and nutrient acquisition.
  • Synthesis Pathways: The formation of succinamopine from its precursors (α-ketoglutaric acid and asparagine) underlies its role in plant pathology.

Technical Details

The enzymatic reactions involved in the metabolism of succinamopine are regulated by plasmid-borne genes that dictate the synthesis and degradation processes. These pathways are critical for the survival of Agrobacterium within plant tissues, allowing it to exploit host resources effectively .

Mechanism of Action

Process

The mechanism of action of succinamopine involves its role as a signaling molecule during the interaction between Agrobacterium and host plant cells. Upon synthesis, succinamopine is released into the plant environment, where it can influence plant cellular responses.

Data

Research indicates that succinamopine may modulate plant defense mechanisms, allowing Agrobacterium to establish infection more effectively. The presence of this opine can alter metabolic pathways within the plant, promoting tumor formation and providing nutrients for bacterial growth .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Succinamopine typically appears as a white crystalline solid.
  • Solubility: It is soluble in water and polar solvents, facilitating its transport within biological systems.

Chemical Properties

  • Stability: Succinamopine is relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound can undergo various chemical reactions typical of amino acids and carboxylic acids, including esterification and amidation.

Relevant data on its properties indicate that succinamopine's stability and solubility contribute to its functionality in biological systems .

Applications

Scientific Uses

Succinamopine has significant implications in scientific research, particularly in studies related to plant pathology and genetic engineering. Its role in tumor formation provides insights into:

  • Plant-Microbe Interactions: Understanding how pathogens manipulate host cellular processes.
  • Genetic Transformation: Utilizing Agrobacterium as a tool for transferring genes into plants for agricultural biotechnology applications.

Additionally, succinamopine serves as a model compound for studying opine biosynthesis and metabolism, contributing to advancements in molecular biology and biochemistry .

Introduction to Succinamopine in Crown Gall Pathogenesis

Definition and Discovery of Succinamopine as a Crown Gall Opine

Succinamopine (also termed asparaginopine) is a low-molecular-weight secondary amine derivative belonging to the nopaline family of opines. It was first identified in 1984 by Chilton and colleagues during investigations into Agrobacterium tumefaciens strains (AT181, EU6, T10/73) that metabolized nopaline but failed to induce its synthesis in tumors. Structural analysis revealed succinamopine is an arginine analog where asparagine replaces arginine in the nopaline backbone. Specifically, it is formed by the reductive condensation of α-ketoglutaric acid with the amino acid asparagine, resulting in a conjugate with a dicarboxypropyl side chain [1] [3] [8]. This discovery established succinamopine as a novel crown gall opine, defining a new Ti plasmid classification—the succinamopine-type plasmids [1] [2]. Unlike "common" opines like nopaline or octopine, succinamopine biosynthesis is strictly confined to plant tumors transformed by specific Agrobacterium strains.

Table 1: Key Structural Features of Succinamopine and Related Nopaline-Type Opines

Opine NameAmino Acid MoietyKeto Acid MoietyStructural Relationship
SuccinamopineAsparagineα-ketoglutarateArginine replaced by asparagine
NopalineArginineα-ketoglutarateReference compound
LeucinopineLeucineα-ketoglutarateArginine replaced by leucine
GlutaminopineGlutamineα-ketoglutarateArginine replaced by glutamine

Role in Agrobacterium tumefaciens-Plant Interactions

Succinamopine plays a dual role in crown gall pathogenesis, functioning as both a tumor-specific metabolite and a bacterial nutrient source. Its synthesis is directed by the T-DNA of the Ti plasmid, which is integrated into the plant genome during infection. The gene encoding succinamopine synthase (sus), located within the T-region, is expressed exclusively in transformed plant cells, leading to opine accumulation within the tumor [2]. Concurrently, genes on the Ti plasmid enable the bacterium to catabolize succinamopine (along with related metabolites succinamopine lactam and succinopine lactam) as carbon, nitrogen, and energy sources. This catabolic machinery includes specific permeases for opine uptake and degradative enzymes encoded in the occ (opine catabolism) region adjacent to the T-DNA [2] [5]. Crucially, this creates a molecular ecological niche: the pathogen genetically engineers its host to produce compounds that only it, or closely related strains possessing matching catabolic genes, can utilize. This provides a selective advantage to succinamopine-catabolizing bacteria within the tumor environment [2] [10]. Recent evidence suggests the Ti plasmid carrying these genes can transfer even to non-Agrobacterium bacteria. A natural isolate of Brucella pseudogrignonense (NBC51/LBA8980), harboring a near-identical succinamopine Ti plasmid, was shown to induce crown gall formation, demonstrating the cross-genus transferability of the succinamopine synthesis and catabolism system [5] [10].

Table 2: Functional Role of Succinamopine in Crown Gall Interactions

StageLocationKey ComponentsFunction
SynthesisTransformed plant cell (tumor)T-DNA gene sus (succinamopine synthase)Production of succinamopine and lactam derivatives
Signaling & UptakeBacterial cellTi plasmid-encoded permeases, sensory proteinsDetection and import of succinamopine
CatabolismBacterial cellTi plasmid-encoded catabolic enzymesBreakdown of succinamopine for C/N/energy
Ecological Niche FormationTumor microenvironmentSuccinamopine production + specific catabolismSelective advantage for pathogenic strain

Taxonomic Distribution of Succinamopine-Producing Strains

Succinamopine production is strictly associated with a discrete phylogenetic group of Agrobacterium tumefaciens strains carrying highly related succinamopine-type Ti plasmids (pTi). The prototypical strains are AT181, EU6, and T10/73, whose Ti plasmids (pTiAT181, pTiEU6, pTiT10/73) form a distinct class based on DNA fingerprinting, hybridization studies, and whole-plasmid sequencing [1] [2] [3]. These plasmids share a common evolutionary origin with nopaline-type Ti plasmids, particularly those belonging to the pTiT37/pTiSAKURA lineage. Comparative genomics and the presence of shared transposable elements (e.g., IS1182 at identical sites) strongly support that pTiEU6 evolved from a pTiT37-like ancestor through DNA recombination events. These events replaced the nopaline synthase gene (nos) in the T-region with the succinamopine synthase gene (sus) and substituted the adjacent nopaline catabolism genes with genes for succinamopine/leucinopine catabolism, likely acquired from an unknown plasmid source [2]. Beyond the core Agrobacterium strains, the succinamopine Ti plasmid pTiEU6 exhibits horizontal transfer potential. It was identified in Brucella pseudogrignonense (strain NBC51/LBA8980), isolated from a rose crown gall. The plasmid (180,077 bp) in this strain was nearly identical to succinamopine Ti plasmids found in Agrobacterium, suggesting recent acquisition within the tumor environment [5] [10]. This highlights that the defining factor for succinamopine production in tumors is the presence of the specific Ti plasmid, not necessarily the bacterial species harboring it.

Table 3: Taxonomic Distribution and Plasmid Characteristics of Succinamopine-Producing Bacteria

Strain DesignationSpecies (if confirmed)Ti Plasmid DesignationKey Genomic FeaturesSource/Host
AT181Agrobacterium tumefacienspTiAT181Closely related to pTiEU6/pTiT10/73; lacks nopaline synthase homologyCrown gall tumor
EU6Agrobacterium tumefacienspTiEU6176,375 bp; 195 CDS; evolved from nopaline pTiT37-like plasmid via recombinationCrown gall tumor
T10/73Agrobacterium tumefacienspTiT10/73Shares high similarity with pTiAT181 and pTiEU6Crown gall tumor
NBC51/LBA8980Brucella pseudogrignonensepTi (unnamed, ~180 kb)Near identical to succinamopine Ti plasmids from Agrobacterium; part of 5.3 Mb genome with chromidsRose crown gall

Properties

CAS Number

88194-24-5

Product Name

Succinamopine

IUPAC Name

(2R)-2-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]pentanedioic acid

Molecular Formula

C9H14N2O7

Molecular Weight

262.22 g/mol

InChI

InChI=1S/C9H14N2O7/c10-6(12)3-5(9(17)18)11-4(8(15)16)1-2-7(13)14/h4-5,11H,1-3H2,(H2,10,12)(H,13,14)(H,15,16)(H,17,18)/t4-,5+/m1/s1

InChI Key

HULCBRRKIWCSOF-UHNVWZDZSA-N

SMILES

C(CC(=O)O)C(C(=O)O)NC(CC(=O)N)C(=O)O

Synonyms

succinamopine

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(CC(=O)N)C(=O)O

Isomeric SMILES

C(CC(=O)O)[C@H](C(=O)O)N[C@@H](CC(=O)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.